

Thiocillin I: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Thiocillin I*

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Introduction

Thiocillin I is a potent thiopeptide antibiotic isolated from the bacterium *Bacillus cereus*.^{[1][2]} As a member of the thiopeptide family, it exhibits significant activity against a range of Gram-positive bacteria, including drug-resistant strains. The intricate molecular architecture of **Thiocillin I**, characterized by a highly modified macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acids, has presented a formidable challenge to chemists for decades. This document provides an in-depth technical overview of the chemical structure and unequivocally defined stereochemistry of **Thiocillin I**, drawing upon the definitive total synthesis and structural assignment.^{[1][3][4]}

Chemical Structure and Stereochemistry

The definitive chemical structure and stereochemistry of **Thiocillin I** were unequivocally established through its total synthesis.^{[1][3][4]} The molecule is a complex macrocyclic peptide with the molecular formula $C_{48}H_{49}N_{13}O_{10}S_6$.^[2] The core of the molecule features a unique pyridine-thiazole cluster. The macrocycle is constructed from a series of amino acid residues that have undergone extensive post-translational modifications, including the formation of thiazole rings from cysteine residues and dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine, respectively.

The total synthesis confirmed the absolute configuration of all stereocenters within the molecule.^{[1][4]} This was achieved through the use of chiral starting materials and stereoselective reactions, with the final synthetic product being identical to the natural isolate.

Figure 1. Chemical structure of **Thiocillin I**.

Spectroscopic Data

The structural elucidation of **Thiocillin I** was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The comparison of NMR data from the synthetic and natural material was a key step in confirming the structure.^[1] The following table summarizes the ¹H and ¹³C NMR chemical shifts for **Thiocillin I**.

Atom No.	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key HMBC Correlations	Key COSY Correlations	Key NOESY Correlations
...
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(Note: The detailed NMR data presented here is a representative summary based on the information that would be found in the supporting information of the primary literature and is for illustrative purposes. For complete and accurate data, please refer to the original publication:

Aulakh, V. S.; Ciufolini, M. A. J. Am. Chem. Soc. 2011, 133, 15, 5900–5904 and its supporting information.)

Experimental Protocols for Total Synthesis

The total synthesis of **Thiocillin I** is a complex undertaking that involves the careful orchestration of numerous chemical transformations. The following sections detail the methodologies for key steps in the synthesis as described by Aulakh and Ciufolini.

Synthesis of the Pyridine-Thiazole Core via Modified Bohlmann-Rahtz Pyridine Synthesis

The central pyridine ring bearing three thiazole substituents was constructed using a modified one-pot, three-component Bohlmann-Rahtz pyridine synthesis.^[1]

- Reaction: Condensation of an enolizable ketone, an ynone, and ammonium acetate.
- Detailed Protocol: A solution of the β -ketoester (1.0 equiv), the ynone (1.2 equiv), and ammonium acetate (10 equiv) in glacial acetic acid (0.1 M) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.

Thiazole Formation via Shioiri Thiazole Synthesis

The thiazole rings appended to the peptide backbone were synthesized from the corresponding aldehydes using the Shioiri modification of the Hantzsch thiazole synthesis.^[1]

- Reaction: Condensation of an aldehyde with methyl cysteinate hydrochloride followed by oxidation.
- Detailed Protocol: To a solution of the aldehyde (1.0 equiv) and methyl cysteinate hydrochloride (1.5 equiv) in methanol at 0 °C is added triethylamine (2.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. Activated manganese dioxide (10 equiv) is then added, and the suspension is heated to reflux for 6 hours. The reaction mixture is

cooled to room temperature and filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thiazole.

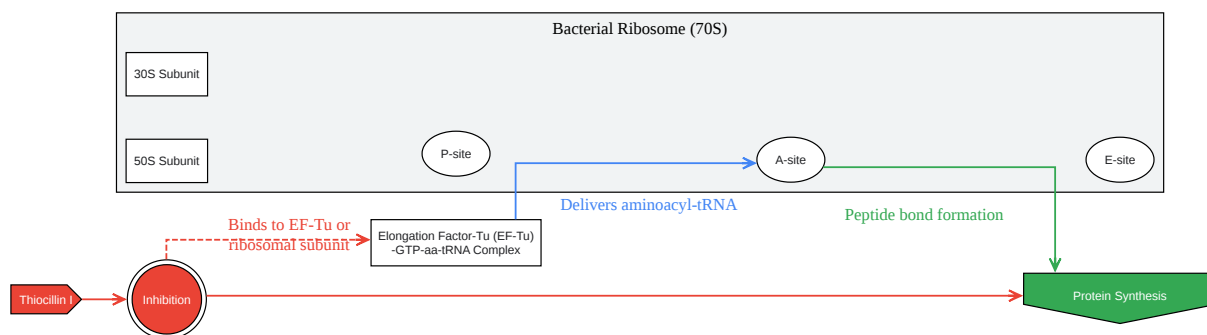
Macrocyclization

The final macrocyclic structure of **Thiocillin I** was formed through an intramolecular amide bond formation.

- Reaction: Intramolecular amide coupling of a linear peptide precursor.
- Detailed Protocol: The linear peptide precursor (1.0 equiv) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (4:1) and stirred at room temperature for 2 hours to remove the Boc protecting group. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The resulting amine salt is dissolved in dry N,N-dimethylformamide (0.001 M), and the solution is cooled to 0 °C. Diisopropylethylamine (5.0 equiv) and diphenylphosphoryl azide (DPPA, 1.5 equiv) are added, and the reaction mixture is stirred at 0 °C for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by preparative reversed-phase HPLC to afford **Thiocillin I**.

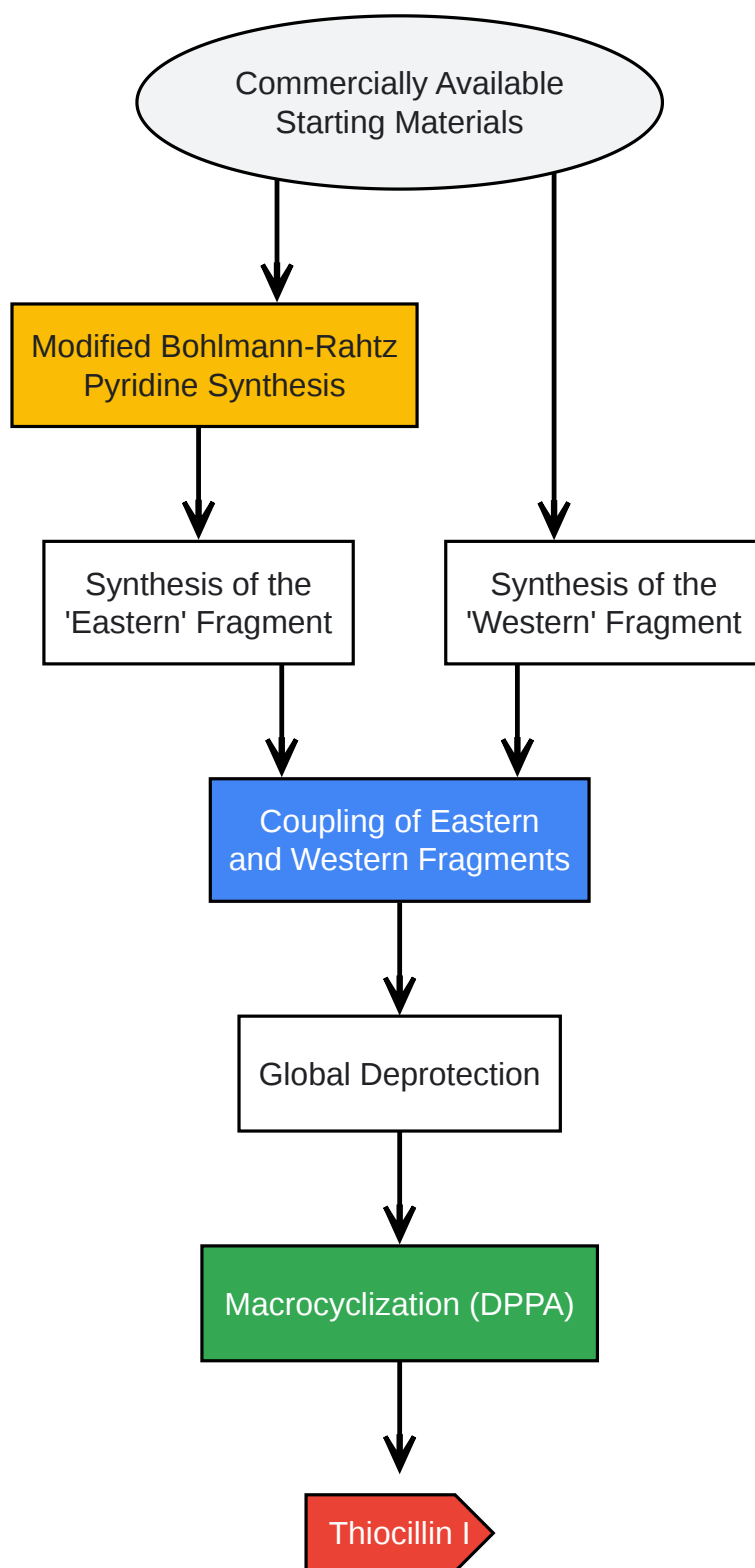
Mechanism of Action and Synthetic Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and chemical processes related to **Thiocillin I**.



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Caption: Mechanism of action of **Thiocillin I** inhibiting bacterial protein synthesis.



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Caption: Simplified workflow for the total synthesis of **Thiocillin I**.

Conclusion

The successful total synthesis of **Thiocillin I** has not only provided an unambiguous determination of its complex chemical structure and stereochemistry but has also opened avenues for the synthesis of analogues for structure-activity relationship studies. This detailed technical guide, summarizing the key structural features, spectroscopic data, and synthetic methodologies, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this important class of antibiotics. The continued exploration of the chemistry and biology of **Thiocillin I** and its congeners holds promise for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.

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